molecular formula C21H28N2O4 B1627099 4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine CAS No. 870703-79-0

4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine

Cat. No.: B1627099
CAS No.: 870703-79-0
M. Wt: 372.5 g/mol
InChI Key: OHZFWZIFIYATEG-UHFFFAOYSA-N
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Description

4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group, a furan ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan and Hydroxyphenyl Groups: The furan and hydroxyphenyl groups are introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection followed by nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: Employed in the development of new synthetic methodologies.

    Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Boc-amino)-1-[furan-2-ylmethyl]piperidine: Lacks the hydroxyphenyl group.

    4-(Boc-amino)-1-[phenyl(2-hydroxyphenyl)methyl]piperidine: Lacks the furan ring.

Uniqueness

4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine is unique due to the presence of both the furan and hydroxyphenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound in research and development.

Properties

IUPAC Name

tert-butyl N-[1-[furan-2-yl-(2-hydroxyphenyl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-21(2,3)27-20(25)22-15-10-12-23(13-11-15)19(18-9-6-14-26-18)16-7-4-5-8-17(16)24/h4-9,14-15,19,24H,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZFWZIFIYATEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584664
Record name tert-Butyl {1-[(furan-2-yl)(2-hydroxyphenyl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-79-0
Record name Carbamic acid, [1-[2-furanyl(2-hydroxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {1-[(furan-2-yl)(2-hydroxyphenyl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)-1-(furan-2-yl(2-hydroxyphenyl)methyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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